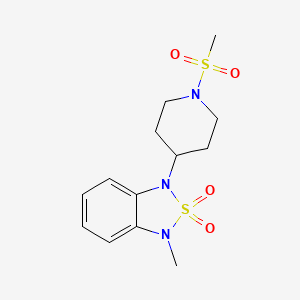
1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a methanesulfonylpiperidinyl group and a benzothiadiazole core, makes it a subject of interest for various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-methanesulfonylpiperidin-4-ylamine. This can be achieved by reacting piperidine with methanesulfonyl chloride under basic conditions.
Coupling with Benzothiadiazole: The piperidinyl intermediate is then coupled with a benzothiadiazole derivative, such as 3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of 1-(1-methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the biological target.
Comparaison Avec Des Composés Similaires
1-(1-Methanesulfonylpiperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with similar compounds such as:
1-(1-Methanesulfonylpiperidin-4-yl)methanamine: This compound has a similar piperidinyl group but lacks the benzothiadiazole core, making it less versatile in electronic applications.
1-(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride: This compound contains an additional methanesulfonyl group, which can alter its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its combination of the piperidinyl and benzothiadiazole moieties, providing a balance of chemical reactivity and electronic properties that are valuable in various research fields.
Propriétés
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12-5-3-4-6-13(12)16(22(14,19)20)11-7-9-15(10-8-11)21(2,17)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRYJYSQDUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2478422.png)

![1-(4-methylbenzoyl)-3-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiourea](/img/structure/B2478424.png)


![(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2478431.png)
![Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2478433.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2478438.png)

![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)
